molecular formula C21H21N3O2 B2823719 6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 922861-45-8

6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2823719
CAS No.: 922861-45-8
M. Wt: 347.418
InChI Key: MTXZBXMLTFECSK-UHFFFAOYSA-N
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Description

6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazine ring, followed by the introduction of the naphthalene and piperidine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxo-2-piperidin-1-ylethyl)piperazine: Shares the piperidine moiety and has similar chemical properties.

    2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): Another piperidine derivative with distinct applications in oxidation reactions.

Uniqueness

6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to its combination of the naphthalene, pyridazine, and piperidine rings, which confer specific chemical and biological properties not found in simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-naphthalen-1-yl-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20-12-11-19(18-10-6-8-16-7-2-3-9-17(16)18)22-24(20)15-21(26)23-13-4-1-5-14-23/h2-3,6-12H,1,4-5,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXZBXMLTFECSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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